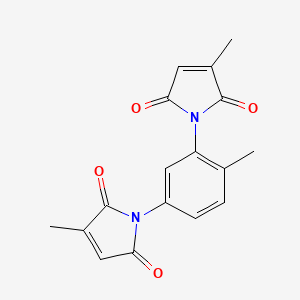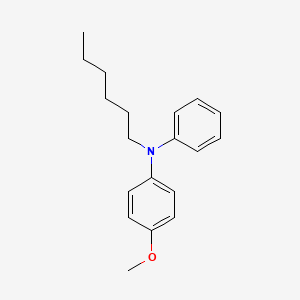
N-Hexyl-4-methoxy-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-4-methoxy-N-phenylaniline is an organic compound with the molecular formula C19H25NO It is a derivative of aniline, where the nitrogen atom is bonded to a hexyl group and a phenyl group, and the benzene ring is substituted with a methoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-methoxy-N-phenylaniline typically involves the reaction of 4-methoxyaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methoxyaniline+Hexyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-4-methoxy-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler aniline derivative.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-hexyl-N-phenylaniline.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Applications De Recherche Scientifique
N-Hexyl-4-methoxy-N-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Hexyl-4-methoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The hexyl group provides hydrophobic interactions, enhancing the compound’s solubility in organic solvents and its ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-phenylaniline: Lacks the hexyl group, resulting in different solubility and reactivity.
N-Hexyl-N-phenylaniline:
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline:
Uniqueness
N-Hexyl-4-methoxy-N-phenylaniline is unique due to the presence of both the hexyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
113412-41-2 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-hexyl-4-methoxy-N-phenylaniline |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-9-16-20(17-10-7-6-8-11-17)18-12-14-19(21-2)15-13-18/h6-8,10-15H,3-5,9,16H2,1-2H3 |
Clé InChI |
SCHYVBZHHKIDRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


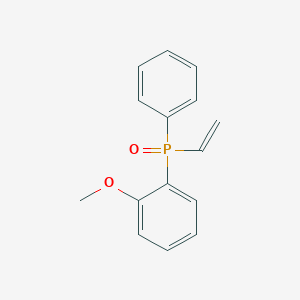
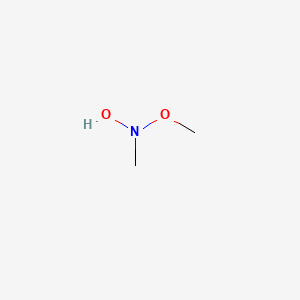

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
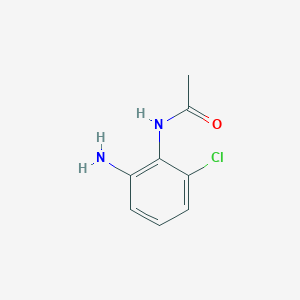
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
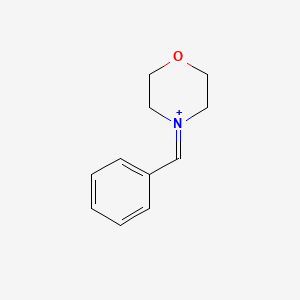
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
